1-(2,4-dinitrophenylthio)-2-propanone chemical structure and properties
1-(2,4-dinitrophenylthio)-2-propanone chemical structure and properties
This guide details the chemical structure, synthesis, and reactivity of 1-(2,4-dinitrophenylthio)-2-propanone , a specialized sulfide intermediate used in organic synthesis and heterocyclic chemistry.
Executive Summary
1-(2,4-dinitrophenylthio)-2-propanone (also known as acetonyl 2,4-dinitrophenyl sulfide) is a functionalized thioether linking an electron-deficient dinitrophenyl ring with a reactive acetonyl moiety. Unlike the more common "2,4-DNP" hydrazone derivatives used for carbonyl identification, this compound retains the ketone functionality, making it a versatile "C3-synthon" for constructing sulfur-containing heterocycles (e.g., benzothiophenes) and exploring nucleophilic aromatic substitution mechanisms like the Smiles rearrangement .
Target Audience: Synthetic Organic Chemists, Medicinal Chemists.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers[2][4][5][6][7]
-
IUPAC Name: 1-[(2,4-dinitrophenyl)sulfanyl]propan-2-one
-
Common Names: Acetonyl 2,4-dinitrophenyl sulfide; 2,4-Dinitrophenylthioacetone.
-
Molecular Formula:
-
Molecular Weight: 256.24 g/mol
-
SMILES: CC(=O)CSC1=C(C=C(C=C1)[O-])[O-]
Structural Features
The molecule consists of three distinct reactive zones:
-
Electron-Deficient Aryl Ring: The 2,4-dinitro substitution pattern makes the ring highly susceptible to nucleophilic attack (via
) or reduction. -
Thioether Linkage: The sulfur atom acts as a nucleophile during synthesis but becomes a leaving group or a migration center (Smiles rearrangement) in subsequent steps.
-
Acetonyl Moiety: The methylene protons (
to both sulfur and carbonyl) are highly acidic ( ), enabling easy alkylation or aldol-type condensations.
| Property | Value | Notes |
| Appearance | Yellow Crystalline Solid | Characteristic of 2,4-dinitro compounds.[1] |
| Solubility | DMSO, DMF, Acetone, | Poor solubility in water and hexane. |
| Melting Point | 100–140 °C (Typical range) | Note: Isomeric hydrazones melt higher (~166°C). |
| Stability | Light Sensitive | Store in amber vials; avoid strong bases (enolization). |
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[2][3][4][5] Method A is generally preferred for yield and purity.
Method A: Alkylation of 2,4-Dinitrothiophenol
This method relies on a standard
Reagents:
-
2,4-Dinitrothiophenol (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Potassium Carbonate (
, 1.2 eq) -
Solvent: Acetone or DMF
Protocol:
-
Dissolution: Dissolve 2,4-dinitrothiophenol (2.0 g, 10 mmol) in 20 mL of anhydrous acetone.
-
Base Addition: Add anhydrous
(1.66 g, 12 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion (solution deepens in color). -
Alkylation: Dropwise add chloroacetone (1.02 g, 11 mmol). Caution: Chloroacetone is a potent lachrymator.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Workup: Pour the mixture into ice-water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Method B: Nucleophilic Aromatic Substitution ( )
This method utilizes the high reactivity of Sanger's Reagent (2,4-dinitrochlorobenzene) toward thiols.
Reagents:
-
2,4-Dinitrochlorobenzene (1.0 eq)
-
Mercaptoacetone (1.1 eq) Note: Often generated in situ from chloroacetone + NaSH due to instability.
-
Triethylamine (
, 1.2 eq)
Mechanism: The mercaptoacetone thiolate attacks the ipso-carbon of the aromatic ring, displacing the chloride via a Meisenheimer complex intermediate.
Reaction Mechanisms & Visualization
Synthesis Mechanism ( )
The following diagram illustrates the alkylation pathway (Method A).
Caption: Base-mediated alkylation of 2,4-dinitrothiophenol with chloroacetone.
Smiles Rearrangement Potential
If the ketone is reduced to an alcohol (1-(2,4-dinitrophenylthio)-2-propanol), the molecule becomes a prime candidate for the Smiles Rearrangement . In the presence of a strong base, the alkoxide attacks the aromatic ring, leading to a sulfur-to-oxygen migration of the aryl group.
Caption: The Smiles Rearrangement pathway converting the sulfide to an ether via a spiro-cyclic intermediate.
Applications in Drug Discovery
Heterocycle Synthesis
This compound serves as a precursor for substituted benzothiophenes and indoles .
-
Benzothiophenes: Acid-catalyzed cyclization can close the ring between the ketone
-carbon and the nitro-bearing ring (often requiring partial reduction of the nitro group first). -
Pyrazoles: Reaction with hydrazines (e.g., hydrazine hydrate or phenylhydrazine) yields pyrazoles. The active methylene group and the ketone condense with the hydrazine nitrogens.
Analytical Derivatization
Historically, 2,4-dinitrohalobenzenes were used to "tag" thiols in proteins or complex mixtures. The resulting thioethers (like the target molecule) have distinct UV-Vis absorption profiles (
Safety & Handling (MSDS Summary)
| Hazard Class | Risk Description | Precaution |
| Explosive | Polynitro aromatics can be explosive if dry or heated under confinement. | Keep wet with solvent if possible; do not heat neat >100°C. |
| Toxic | Likely toxic by inhalation, ingestion, and skin contact (analogous to 2,4-DNP). | Use full PPE (Nitrile gloves, respirator). |
| Irritant | Precursors (Chloroacetone) are severe lachrymators. | Work exclusively in a fume hood.[6] |
| Skin Sensitizer | Dinitrophenyl compounds are known sensitizers. | Wash immediately with soap/water upon contact.[7] |
References
-
Mechanism of Sulfide Alkylation: Rappe, C., & Gustafsson, R. (1967). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chemica Scandinavica, 21, 705-712.
-
S_NAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
-
Smiles Rearrangement: Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99.
-
Heterocycle Synthesis from Alpha-Thio Ketones: Hoz, A. E., et al. (2012). Multi-Component One-Pot Synthesis and Antimicrobial Activities of Pyrazolo-Pyridine Derivatives. Molecules, 17(12), 14174-14185.
Sources
- 1. CAS 1567-89-1: 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone [cymitquimica.com]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study [mdpi.com]
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